Quetiapine EP Impurity C

描述

Quetiapine EP Impurity C is a complex organic compound that belongs to the class of benzothiazepine derivatives. These compounds are known for their diverse pharmacological activities, including antipsychotic, antidepressant, and anxiolytic properties. The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmaceutical research.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Quetiapine EP Impurity C typically involves multiple steps, starting from the preparation of the benzothiazepine core. The key steps include:

Formation of the Benzothiazepine Core: This involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzothiazepine ring.

Piperazine Substitution: The benzothiazepine core is then reacted with piperazine derivatives to introduce the piperazinyl groups.

Ethoxy and Acetate Linkage:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

化学反应分析

Types of Reactions

Quetiapine EP Impurity C can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the benzothiazepine and piperazine rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.

科学研究应用

Quetiapine EP Impurity C has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its interactions with various biological targets, including receptors and enzymes.

Medicine: Investigated for its potential therapeutic effects in treating psychiatric disorders, such as schizophrenia and bipolar disorder.

Industry: Utilized in the development of new pharmaceuticals and chemical products.

作用机制

The mechanism of action of Quetiapine EP Impurity C involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to its therapeutic effects. The pathways involved may include the serotonin and dopamine pathways, which are crucial in regulating mood and behavior.

相似化合物的比较

Similar Compounds

Quetiapine: An antipsychotic drug with a similar benzothiazepine structure.

Clozapine: Another antipsychotic with a tricyclic structure similar to benzothiazepines.

Olanzapine: Atypical antipsychotic with structural similarities to benzothiazepines.

Uniqueness

Quetiapine EP Impurity C is unique due to its specific substitution pattern and the presence of both ethoxy and acetate linkages. This unique structure may confer distinct pharmacological properties, making it a valuable compound for further research and development.

生物活性

Quetiapine EP Impurity C (CAS Number: 1798840-31-9) is a chemical compound classified as an impurity of the atypical antipsychotic medication quetiapine. While primarily recognized for its role in pharmaceutical quality control, understanding its biological activity is crucial for assessing its potential effects and implications in therapeutic contexts. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

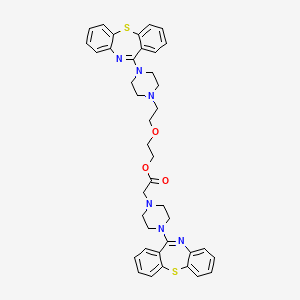

Chemical Structure and Properties

This compound possesses a complex molecular structure characterized by a dibenzo[b,f][1,4]thiazepin core linked to a piperazine moiety. Its molecular formula is . This structural configuration is indicative of compounds that exhibit diverse pharmacological activities, including antipsychotic, antidepressant, and anxiolytic effects .

The biological activity of this compound is primarily mediated through its interaction with neurotransmitter receptors in the brain. It has been observed to bind to various receptors, particularly:

- Serotonin Receptors : It may modulate serotonin activity, influencing mood and anxiety levels.

- Dopamine Receptors : By affecting dopamine transmission, it can potentially exert antipsychotic effects similar to those of quetiapine itself.

The specific binding affinities and functional outcomes in vivo are areas requiring further investigation to delineate the precise pharmacological profile of this impurity .

Antipsychotic Properties

Research indicates that this compound may exhibit antipsychotic properties akin to those of quetiapine. A study investigating the pharmacokinetics of quetiapine revealed that metabolites could retain some pharmacological activity . However, the extent to which this compound contributes to these effects remains underexplored.

Genotoxicity Studies

This compound has been utilized in genotoxicity studies to assess its potential harmful effects at the genetic level. These studies are critical for ensuring the safety of pharmaceutical formulations containing quetiapine. The impurity's behavior under various conditions (e.g., hydrolysis under acidic or basic environments) can influence its stability and solubility, thereby affecting its biological activity .

Research Findings and Case Studies

Several studies have attempted to elucidate the biological activity of this compound:

- Pharmacokinetic Analysis : A study involving 75 subjects analyzed the pharmacokinetic parameters of quetiapine fumarate under fed conditions. Although focused on quetiapine, it provides insights into how impurities like this compound might behave in biological systems .

- Impurity Analysis : The USP method for analyzing quetiapine fumarate impurities demonstrated that this compound could be effectively quantified using various liquid chromatography systems. This method is essential for quality control in pharmaceutical manufacturing .

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound | Structure Type | Primary Use |

|---|---|---|

| Quetiapine | Benzothiazepine | Antipsychotic |

| Clozapine | Tricyclic | Antipsychotic |

| Olanzapine | Atypical antipsychotic | Antipsychotic |

| This compound | Benzothiazepine with piperazine | Quality control reference |

This compound is unique due to its specific substitution pattern and presence of ethoxy and acetate linkages, which may confer distinct pharmacological properties compared to its parent compound and other antipsychotics .

属性

IUPAC Name |

2-[2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]ethyl 2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H42N6O3S2/c47-38(29-44-19-23-46(24-20-44)40-31-10-2-6-14-35(31)51-37-16-8-4-12-33(37)42-40)49-28-27-48-26-25-43-17-21-45(22-18-43)39-30-9-1-5-13-34(30)50-36-15-7-3-11-32(36)41-39/h1-16H,17-29H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHHVVVZKNWCEEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCOCCOC(=O)CN2CCN(CC2)C3=NC4=CC=CC=C4SC5=CC=CC=C53)C6=NC7=CC=CC=C7SC8=CC=CC=C86 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H42N6O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

718.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1798840-31-9 | |

| Record name | 2-(2-(4-(Dibenzo(b,f)(1,4)thiazepin-11-yl)piperazin-1-yl)ethoxy)ethyl 2-(4-(dibenzo(b,f)(1,4)thiazepin-11-yl)piperazin-1-yl)acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1798840319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-(4-(DIBENZO(B,F)(1,4)THIAZEPIN-11-YL)PIPERAZIN-1-YL)ETHOXY)ETHYL 2-(4-(DIBENZO(B,F)(1,4)THIAZEPIN-11-YL)PIPERAZIN-1-YL)ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9NC33KO40Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。